1-methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide
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Overview
Description
1-Methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide involves several steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The cyclopropane ring can be introduced through cyclopropanation reactions, typically using reagents like diazomethane or Simmons-Smith reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Scientific Research Applications
1-Methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects . The cyclopropane ring may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
1-Methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide can be compared with other indole derivatives, such as:
1-Methylindole: Lacks the cyclopropane ring and has different chemical properties and applications.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of the cyclopropane ring, leading to different reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions compared to synthetic indole derivatives.
The unique combination of the cyclopropane ring and the indole moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H22N2O |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-(1,2,3,4,5,6,7,7a-octahydroindol-3a-yl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H22N2O/c1-12(6-7-12)11(16)15-13-5-3-2-4-10(13)14-9-8-13/h10,14H,2-9H2,1H3,(H,15,16) |
InChI Key |
AQGUXEPSVCMBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)NC23CCCCC2NCC3 |
Origin of Product |
United States |
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